2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride
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Overview
Description
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H15Cl2F3N2 It is a derivative of pyridine, characterized by the presence of a piperidine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)-4-(trifluoromethyl)pyridine
- 2-(Difluoromethyl)-4-(piperidin-4-yl)pyridine dihydrochloride
- 2-Fluoro-4-(piperidin-4-yl)pyridine dihydrochloride
Uniqueness
2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is unique due to the position of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C11H15Cl2F3N2 |
---|---|
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-piperidin-4-yl-5-(trifluoromethyl)pyridine;dihydrochloride |
InChI |
InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-2-10(16-7-9)8-3-5-15-6-4-8;;/h1-2,7-8,15H,3-6H2;2*1H |
InChI Key |
SDAKRCANTVSKIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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